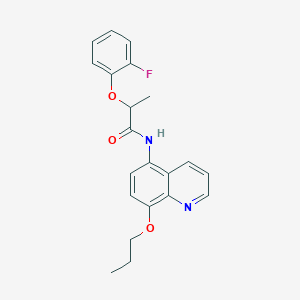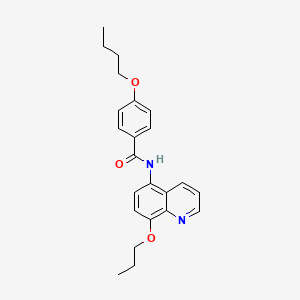
7-bromo-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound with the following properties:
Chemical Formula: CHBrNO
Molecular Weight: 388.21 g/mol
CAS Number: 912895-11-5
Preparation Methods
Industrial Production: Industrial production methods for 7-bromo-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide remain proprietary. Large-scale synthesis typically involves optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactivity: This compound may undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify functional groups.
Reduction: Reduction reactions may alter the carbonyl group or other substituents.
Substitution: Substitution reactions can occur at the bromine or other positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Bromination: N-bromosuccinimide (NBS) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products formed during these reactions would be derivatives of the starting compound, with modified functional groups.
Scientific Research Applications
7-bromo-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate.
Biological Studies: Investigating its effects on cellular processes.
Industry: It may serve as a precursor for other compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular function.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with structurally related benzoxepines or other heterocyclic compounds.
Remember that this information is based on available data, and further research is essential for a comprehensive understanding of 7-bromo-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide’s properties and applications
Properties
Molecular Formula |
C19H16BrNO3 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
7-bromo-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16BrNO3/c1-2-23-17-6-4-16(5-7-17)21-19(22)13-9-10-24-18-8-3-15(20)12-14(18)11-13/h3-12H,2H2,1H3,(H,21,22) |
InChI Key |
FTDILTALBIMNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327612.png)
![Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11327618.png)
![2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327633.png)
![3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11327639.png)

![N-butyl-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11327654.png)
![5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11327657.png)
![N-(3,4-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11327664.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11327667.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11327692.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methoxybenzamide](/img/structure/B11327697.png)
![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11327703.png)

